5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a benzyloxy substituent at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) , a key enzyme involved in nerve signal transmission, and to interact with HIV-1 integrase , an enzyme crucial for the life cycle of HIV .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target proteins.
Biochemical Pathways
Related compounds have been shown to affect thecholinergic pathway by inhibiting AChE , and the HIV replication pathway by inhibiting HIV-1 integrase .
Pharmacokinetics
Similar compounds have been predicted to have drug-like properties and to be within the drug-likeness range .
Result of Action
Similar compounds have shownantioxidant potential and the ability to chelate metal ions . They have also demonstrated anti-HIV-1 activities in cell-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild conditions . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which can be adapted for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting various diseases.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxypyridine: Similar in structure but lacks the fused pyrrole ring.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group but differs in the position and additional functional groups.
Uniqueness
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine is unique due to its fused pyridine-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXHZKWAPDZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676854 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-54-9 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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